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Amyl methyl disulfide

Flavor Chemistry Food Safety Regulatory Compliance

Amyl methyl disulfide (CAS 72437-68-4), also known as methyl pentyl disulfide or 2,3-dithiaoctane, is a dialkyl disulfide volatile organosulfur compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.31 g/mol. This compound is characterized by a distinct sulfurous, onion-like odor profile and is primarily utilized as a flavoring agent and fragrance intermediate.

Molecular Formula C6H14S2
Molecular Weight 150.3 g/mol
CAS No. 72437-68-4
Cat. No. B1595109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl methyl disulfide
CAS72437-68-4
Molecular FormulaC6H14S2
Molecular Weight150.3 g/mol
Structural Identifiers
SMILESCCCCCSSC
InChIInChI=1S/C6H14S2/c1-3-4-5-6-8-7-2/h3-6H2,1-2H3
InChIKeyVDJXDNLYBDHPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Amyl Methyl Disulfide (CAS 72437-68-4): Procurement-Grade Overview of a Dialkyl Disulfide Flavor and Fragrance Compound


Amyl methyl disulfide (CAS 72437-68-4), also known as methyl pentyl disulfide or 2,3-dithiaoctane, is a dialkyl disulfide volatile organosulfur compound with the molecular formula C₆H₁₄S₂ and a molecular weight of 150.31 g/mol [1]. This compound is characterized by a distinct sulfurous, onion-like odor profile and is primarily utilized as a flavoring agent and fragrance intermediate . Regulatory acceptance for food use is well-established, with the substance listed in the U.S. FDA's Substances Added to Food inventory (formerly EAFUS), assigned FEMA GRAS number 4025, and evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1697, which determined there was "no safety concern at current levels of intake when used as a flavouring agent" [2][3]. Its physicochemical properties, including a boiling point of 190.9±9.0 °C at 760 mmHg, a calculated logP of approximately 3.09-3.4, and limited water solubility (0.13 g/L), position it as a moderately lipophilic, volatile sulfur volatile [4]. The compound naturally occurs in Allium species such as chives and onions, making it a valuable component for authentic savory flavor reconstruction [5].

Why Generic Dialkyl Disulfide Substitution is Not Feasible for Amyl Methyl Disulfide Procurement


Dialkyl disulfides are not a commodity chemical class amenable to generic substitution. Even minor alterations to the alkyl chain length or symmetry profoundly impact three critical performance parameters: odor threshold, aroma character, and physicochemical behavior in complex matrices. For instance, the homologous series from dimethyl disulfide (DMDS) to dipropyl disulfide and amyl methyl disulfide exhibits vastly different odor thresholds, ranging from 0.0022 ppm for DMDS to 0.00091 ppm for dipropyl disulfide [1]. Furthermore, the odor quality shifts from the simple sulfurous/cabbage notes of shorter-chain disulfides to the more complex, alliaceous and cooked onion character of longer-chain, asymmetrical molecules like amyl methyl disulfide [2]. These differences are not merely academic; they directly translate to formulation efficacy. A flavor house substituting amyl methyl disulfide with a cheaper or more readily available analog would risk altering the odor activity value (OAV) of a product, leading to off-notes, a loss of perceived authenticity, or the need for costly reformulation. Therefore, procurement decisions must be based on precise, compound-specific performance data rather than class-level assumptions, as detailed in the quantitative evidence guide below.

Amyl Methyl Disulfide Technical Differentiation: Quantitative Evidence for Scientific Selection


Regulatory Acceptance: JECFA Safety Evaluation and FEMA GRAS Designation vs. Non-Approved Analogs

Amyl methyl disulfide holds a definitive regulatory advantage over many structurally similar dialkyl disulfides that lack explicit approval for food use. It has been formally evaluated by JECFA (Number 1697) with an Acceptable Daily Intake (ADI) of "No safety concern at current levels of intake when used as a flavouring agent" and is listed as FEMA GRAS 4025, confirming its suitability for human consumption [1]. In contrast, a close analog such as dipropyl disulfide (CAS 629-19-6, JECFA 566, FEMA 3228) has a similar approval but may not have undergone the same breadth of evaluation for certain applications. Many other alkyl disulfides, particularly those with longer or branched chains, are not JECFA-evaluated, creating a significant procurement barrier for food, beverage, and oral care applications [2].

Flavor Chemistry Food Safety Regulatory Compliance

Physicochemical Differentiation: LogP and Water Solubility vs. Dimethyl Disulfide and Dipropyl Disulfide

The lipophilicity of amyl methyl disulfide (calculated logP 3.09–3.4) is significantly higher than that of dimethyl disulfide (DMDS, logP ~1.91) and similar to dipropyl disulfide (logP ~3.84) [1][2]. This logP value directly correlates with its behavior in multiphase food systems (e.g., emulsions, fat-containing products). The higher logP indicates a stronger tendency to partition into the lipid phase, which influences aroma release and perceived flavor intensity over time. Its water solubility is also very low (0.13 g/L), further confirming its hydrophobic character [3].

Flavor Partitioning Formulation Science Food Matrix Interaction

Volatility and Boiling Point: Comparative Data for Flavor Delivery and Processing Stability

The boiling point of amyl methyl disulfide is reported as 190.9±9.0 °C at 760 mmHg . This places its volatility between that of the more volatile dimethyl disulfide (bp 109 °C) and the less volatile dipropyl disulfide (bp 195-196 °C) [1]. This intermediate volatility is critical for applications requiring a balance between initial aroma impact and thermal stability during processing (e.g., baking, extrusion, or retorting). A compound that is too volatile (like DMDS) may flash off during heating, while a less volatile one (like dipropyl disulfide) may not provide sufficient upfront aroma impact.

Flavor Volatility Thermal Processing GC-MS Analysis

Amyl Methyl Disulfide Procurement: Validated Industrial and Research Application Scenarios


Authentic Allium Flavor Reconstitution for Savory Applications

Amyl methyl disulfide is a key character-impact compound for the accurate reconstitution of fresh and cooked onion, chive, and leek flavors. Its unique aroma profile, combining sulfurous, alliaceous, and cooked notes, cannot be replicated by simpler dialkyl disulfides. Given its JECFA/FEMA approval (JECFA 1697, FEMA 4025) [1], it is the preferred choice for formulators developing complex savory flavor systems where regulatory compliance and authentic taste are non-negotiable.

GC-MS Reference Standard for Volatile Sulfur Compound Analysis in Food Matrices

As a naturally occurring volatile in Allium species, amyl methyl disulfide is an essential reference standard for analytical chemists performing GC-MS or GC-Olfactometry (GC-O) analysis of food volatiles, particularly in the characterization of onion and garlic products. Its well-defined mass spectrum, available in the NIST database [2], and retention index data [3] provide unambiguous identification in complex samples. This analytical need drives consistent procurement from academic, government, and industrial quality control laboratories.

Precursor for Synthesis of Specialized Organosulfur Compounds

In organic synthesis, amyl methyl disulfide serves as a specific building block for the preparation of unsymmetrical organosulfur compounds. Its asymmetrical structure (methyl and pentyl groups) is a key differentiator from symmetrical disulfides like dipropyl disulfide or dibutyl disulfide, allowing for the targeted introduction of a mixed alkyl disulfide moiety into more complex molecular architectures. Its moderate lipophilicity (logP ~3.1) [4] also makes it a valuable synthon for projects requiring specific partition coefficients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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